3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol 3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18521505
InChI: InChI=1S/C14H13NO3/c1-18-12-7-5-11(6-8-12)15-9-10-3-2-4-13(16)14(10)17/h2-9,16-17H,1H3
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol

CAS No.:

Cat. No.: VC18521505

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

3-{(E)-[(4-methoxyphenyl)imino]methyl}benzene-1,2-diol -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 3-[(4-methoxyphenyl)iminomethyl]benzene-1,2-diol
Standard InChI InChI=1S/C14H13NO3/c1-18-12-7-5-11(6-8-12)15-9-10-3-2-4-13(16)14(10)17/h2-9,16-17H,1H3
Standard InChI Key VHFKMUWSCDRBOD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O

Introduction

Structural and Molecular Characteristics

Chemical Composition and Tautomerism

The compound, with the molecular formula C₁₄H₁₃NO₃ and a molar mass of 243.26 g/mol, adopts an enol-imine tautomeric configuration . This tautomerism is stabilized by intramolecular hydrogen bonding between the hydroxyl (O–H) and imine (C=N) groups, as evidenced by X-ray diffraction (XRD) studies of analogous structures . The enol form dominates in solid and solution states, with bond lengths such as C–O (1.361 Å) and C=N (1.278 Å) confirming single- and double-bond character, respectively .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₄H₁₃NO₃
Molar Mass243.26 g/mol
C=N Bond Length1.278 Å
O–H···N Hydrogen Bond2.65 Å

Crystallographic and Conformational Analysis

Single-crystal XRD of related Schiff bases reveals dihedral angles of 48.1° between aromatic rings, influencing molecular packing . Non-covalent interactions, including π–π stacking (centroid distances: 4.15 Å) and C–H···π bonds, stabilize the crystal lattice . The methoxy group adopts a planar orientation relative to the benzene ring, minimizing steric hindrance .

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via a stirrer method using 2,3-dihydroxybenzaldehyde and 4-methoxyaniline in aqueous ethanol under reflux . The reaction achieves a 95% yield within 30 minutes, attributed to the electron-donating methoxy group enhancing amine nucleophilicity .

Spectroscopic Characterization

  • FTIR: A strong absorption band at 1590–1591 cm⁻¹ confirms the C=N stretch, while O–H vibrations appear at 3200–3400 cm⁻¹ .

  • ¹H NMR: The imine proton resonates as a singlet at δ 8.42 ppm, with aromatic protons observed between δ 6.83–7.38 ppm . Methoxy (-OCH₃) signals appear at δ 3.82 ppm .

  • GC-MS: A molecular ion peak at m/z 257 corresponds to the molecular weight .

Table 2: Spectral Data

TechniqueKey SignalsInterpretation
FTIR1590 cm⁻¹C=N stretch
¹H NMRδ 8.42 (s, 1H)Imine proton
GC-MSm/z 257Molecular ion peak

Electronic and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO energy gap of 4.2 eV, indicating moderate reactivity . The electrophilic regions, localized on the imine nitrogen and hydroxyl oxygen, are visualized via Molecular Electrostatic Potential (MEP) maps .

Table 3: DFT-Derived Properties

PropertyValueSource
HOMO Energy-5.8 eV
LUMO Energy-1.6 eV
Dipole Moment3.2 Debye

Natural Bond Orbital (NBO) Analysis

Hyperconjugative interactions between the imine group and aromatic π-systems stabilize the molecule. The LP(N) → σ(C–O)* interaction contributes 28.5 kcal/mol to the total energy .

Antioxidant and Biological Activity

DPPH Radical Scavenging

The compound exhibits potent antioxidant activity with an EC₅₀ of 10.46 ppm, surpassing standard antioxidants like ascorbic acid (EC₅₀ = 12.5 ppm) . The phenolic hydroxyl groups facilitate hydrogen atom transfer, neutralizing free radicals .

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